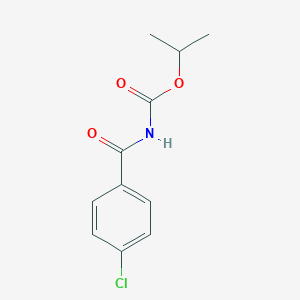

propan-2-yl N-(4-chlorobenzoyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propan-2-yl N-(4-chlorobenzoyl)carbamate, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD), asthma, and rhinorrhea. It is a quaternary ammonium compound that acts as an anticholinergic agent and a bronchodilator. Its chemical formula is C20H30BrNO3Cl, and its molecular weight is 430.9 g/mol.

Mecanismo De Acción

Propan-2-yl N-(4-chlorobenzoyl)carbamate acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the airways, which leads to relaxation of airway smooth muscle and bronchodilation. It also inhibits the secretion of mucus and inflammatory mediators from airway epithelial cells, which reduces airway inflammation and improves lung function. In addition, it has been shown to have anticholinergic effects in the cardiovascular and gastrointestinal systems, which can lead to decreased heart rate, decreased blood pressure, and decreased gastrointestinal motility.

Biochemical and Physiological Effects

Propan-2-yl N-(4-chlorobenzoyl)carbamate has several biochemical and physiological effects. It inhibits the binding of acetylcholine to mAChRs, which leads to decreased intracellular calcium levels and decreased activation of downstream signaling pathways. This results in relaxation of airway smooth muscle and bronchodilation. It also inhibits the secretion of mucus and inflammatory mediators from airway epithelial cells, which reduces airway inflammation and improves lung function. In addition, it has been shown to have anticholinergic effects in the cardiovascular and gastrointestinal systems, which can lead to decreased heart rate, decreased blood pressure, and decreased gastrointestinal motility.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Propan-2-yl N-(4-chlorobenzoyl)carbamate has several advantages for lab experiments. It is a potent and selective antagonist of mAChRs, which makes it a useful tool for investigating the role of cholinergic signaling in various physiological processes. It is also relatively stable and has a long half-life, which allows for prolonged exposure to tissues and cells. However, it has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively narrow therapeutic window, which can make it difficult to determine the optimal dose for a given experiment.

Direcciones Futuras

There are several future directions for research on propan-2-yl N-(4-chlorobenzoyl)carbamate. One area of interest is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its effects on other physiological systems, such as the immune system and the central nervous system. Additionally, there is a need for more research on the long-term safety and efficacy of propan-2-yl N-(4-chlorobenzoyl)carbamate in humans, particularly in the context of chronic use for the treatment of COPD and asthma.

Métodos De Síntesis

Propan-2-yl N-(4-chlorobenzoyl)carbamate is synthesized by reacting atropine with isopropyl chloride in the presence of sodium hydroxide and then treating it with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by recrystallization.

Aplicaciones Científicas De Investigación

Propan-2-yl N-(4-chlorobenzoyl)carbamate is widely used in scientific research as a tool to investigate the role of cholinergic signaling in various physiological processes. It has been used to study the effects of cholinergic antagonists on airway smooth muscle contraction, mucus secretion, and inflammation in animal models of COPD and asthma. It has also been used to investigate the role of cholinergic signaling in the regulation of cardiovascular function, gastrointestinal motility, and cognitive function.

Propiedades

Nombre del producto |

propan-2-yl N-(4-chlorobenzoyl)carbamate |

|---|---|

Fórmula molecular |

C11H12ClNO3 |

Peso molecular |

241.67 g/mol |

Nombre IUPAC |

propan-2-yl N-(4-chlorobenzoyl)carbamate |

InChI |

InChI=1S/C11H12ClNO3/c1-7(2)16-11(15)13-10(14)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14,15) |

Clave InChI |

WKNOXQAMZZEBFY-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

SMILES canónico |

CC(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)

![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)

![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)

![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)